4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide, often involves complex chemical reactions. For instance, Lambert et al. (1995) explored the synthesis of ameltolide analogues, demonstrating the intricate steps required to create benzamide compounds with specific anticonvulsant activities (Lambert, Hamoir, Hermans, & Poupaert, 1995). These methodologies can provide insights into the synthesis of closely related compounds, emphasizing the critical nature of chemical structure in determining the compound's properties and potential applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their chemical behavior and interaction with biological systems. Studies on similar compounds, such as the work by Saeed et al. (2020), who investigated the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, offer valuable insights into the structural aspects of benzamides (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020). These analyses help elucidate the molecular geometry, electronic structure, and potential reactive sites of the compound, which are essential for understanding its chemical and biological functionalities.
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives are influenced by their molecular structure. The study by Potts et al. (1989) on the metabolism and disposition of a potent anticonvulsant benzamide in rats highlights the compound's biotransformation and the pathways involved in its metabolism (Potts, Gabriel, & Parli, 1989). Understanding these properties is crucial for predicting the compound's behavior in various chemical environments and potential uses in medicinal chemistry.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are key factors in their application and handling. Liaw et al. (2002) synthesized polyamides with high solubility and thermal stability, demonstrating the importance of molecular structure in determining the physical properties of benzamide-related compounds (Liaw, Huang, Hsu, & Chen, 2002). Such characteristics are essential for the compound's utility in various industrial and pharmacological contexts.
properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(23)19-13-10-8-12(9-11-13)16(22)20-14-6-4-5-7-15(14)21/h4-11,21H,1-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVLSQFQZHWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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